Flutomidate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Flutomidate, (S)-, involves several steps. One common method includes the reaction of 4-fluorophenylacetonitrile with ethyl chloroformate in the presence of a base to form the corresponding ethyl ester. This intermediate is then subjected to cyclization with imidazole to yield Flutomidate, (S)- . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Flutomidate, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted aromatic ring, using reagents like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Flutomidate, (S)-, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Flutomidate, (S)-, is investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of fluorinated polymers and other materials with unique properties
Wirkmechanismus
The mechanism of action of Flutomidate, (S)-, involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent compound in various biological systems .
Vergleich Mit ähnlichen Verbindungen
Flutomidate, (S)-, can be compared with other similar compounds such as:
Bicalutamide: Another antiandrogen, Bicalutamide, has a similar structure but differs in its pharmacokinetic properties and clinical applications.
Enzalutamide: This compound is also an antiandrogen but has improved efficacy and safety profiles compared to Flutamide.
Flutomidate, (S)-, stands out due to its unique structure and the presence of the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
112421-34-8 |
---|---|
Molekularformel |
C14H15FN2O2 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
ethyl 3-[(1S)-1-(4-fluorophenyl)ethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-3-19-14(18)13-8-16-9-17(13)10(2)11-4-6-12(15)7-5-11/h4-10H,3H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
PTPSMJOSZBOCNF-JTQLQIEISA-N |
Isomerische SMILES |
CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=C(C=C2)F |
Kanonische SMILES |
CCOC(=O)C1=CN=CN1C(C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.